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molecular formula C15H16O B8477322 2-(4-Ethylbenzyl)phenol CAS No. 56502-39-7

2-(4-Ethylbenzyl)phenol

Cat. No. B8477322
M. Wt: 212.29 g/mol
InChI Key: PELPQGBUZNQVLR-UHFFFAOYSA-N
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Patent
US06683056B2

Procedure details

A 60% dispersion of NaH/mineral oil (144 mg, 3.6 mmol) under Ar was added dropwise to a stirred solution of phenol (284 mg, 3 mmol) in PhMe (15 mL). After 10 min, p-ethylbenzyl chloride (1.23 g, 5.3 mmol) in PhMe (2 mL) was added prior to heating the reaction for 6 hr at 80°. After cooling, the volatiles were removed using a rotary evaporator and the residue dissolved in 15 mL of MeOH. The MeOH solution was extracted 4× with hexane prior to concentration. The resulting residue was dissolved in 1:1 EtOAc/H2O (100 mL), the pH adjusted to 5 and the two phases separated. After drying over Na2SO4 and removal of the EtOAc, 390 mg of crude title 2-(4′-ethylbenzyl)phenol was obtained. Prep HPLC yielded 275 mg of clean 2-(4′-ethylbenzyl)phenol.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:10]([C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Cl)=[CH:14][CH:13]=1)[CH3:11]>C1(C)C=CC=CC=1>[CH2:10]([C:12]1[CH:19]=[CH:18][C:15]([CH2:16][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[OH:9])=[CH:14][CH:13]=1)[CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
144 mg
Type
reactant
Smiles
Name
Quantity
284 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.23 g
Type
reactant
Smiles
C(C)C1=CC=C(CCl)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to heating
CUSTOM
Type
CUSTOM
Details
the reaction for 6 hr at 80°
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the volatiles were removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 15 mL of MeOH
EXTRACTION
Type
EXTRACTION
Details
The MeOH solution was extracted 4× with hexane
CONCENTRATION
Type
CONCENTRATION
Details
to concentration
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in 1:1 EtOAc/H2O (100 mL)
CUSTOM
Type
CUSTOM
Details
the two phases separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4 and removal of the EtOAc

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)C1=CC=C(CC2=C(C=CC=C2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 390 mg
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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